molecular formula C24H28FN5O B2679917 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide CAS No. 1021132-42-2

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide

Cat. No. B2679917
CAS RN: 1021132-42-2
M. Wt: 421.52
InChI Key: DWYFBKWMQPEGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a 2-fluorophenyl group and a mesitylacetamide group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activities . The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic framework, which is further substituted with a 2-fluorophenyl group and a mesitylacetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the reagents used. For instance, the substitution of the ester group by hydrazine hydrazide generated a related compound, which was confirmed by the appearance of a broad signal for the -NHNH2 group in the FTIR spectrum .

Scientific Research Applications

Antifungal Activity

Some derivatives of the compound have been tested for antifungal activity . However, the results reveal that these compounds have no antifungal activity against certain strains of Candida .

Modulation of Pharmacokinetic Properties

Piperazine, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, improving its overall effectiveness .

Treatment of Neurological Disorders

The piperazine ring, a component of the compound, is found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could be used in the development of new drugs for these neurological disorders .

Antibacterial Activity

Piperazine derivatives, including the compound , have been found to exhibit good antibacterial activity . This suggests potential use in the development of new antibacterial drugs .

Psychoactive Substances

Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . While this is not a therapeutic application, it is an important consideration in the regulation and control of these substances .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities, optimization of its synthesis methods, and investigation of its potential applications in pharmaceuticals .

properties

IUPAC Name

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O/c1-17-14-18(2)23(19(3)15-17)27-22(31)16-28-10-12-29(13-11-28)24-26-8-9-30(24)21-7-5-4-6-20(21)25/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYFBKWMQPEGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide

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